6-Bromoquinolin-5-amine
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Overview
Description
6-Bromoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It is a derivative of quinoline, a compound known for its wide range of biological and pharmacological activities . The presence of both bromine and amine groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
6-Bromoquinolin-5-amine is a derivative of quinoline, a heterocyclic compound that has been found to have a wide range of biological and pharmacological activities . .
Mode of Action
This compound shows both electrophilic and nucleophilic substitution reactions . This means it can donate or accept electrons, allowing it to interact with various biological targets.
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
Result of Action
As a quinoline derivative, it is expected to have a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromoquinolin-5-amine can be synthesized from 6-bromo-5-nitroquinoline through a reduction reaction. One common method involves dissolving 6-bromo-5-nitroquinoline in acetic acid, adding iron powder, and heating the mixture to approximately 75°C for 150 minutes . The reaction mixture is then filtered, extracted, and purified to yield this compound with an 87% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinolin-5-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium azide and other nucleophiles are used.
Reduction: Iron powder and acetic acid are typical reagents for reduction reactions.
Major Products Formed
Electrophilic Substitution: Products include various substituted quinolines.
Nucleophilic Substitution: Products include azido derivatives and other substituted amines.
Reduction: Products include reduced quinoline derivatives.
Scientific Research Applications
6-Bromoquinolin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromoquinoline: Similar structure but with different substitution patterns.
5-Bromoquinolin-6-amine: Another isomer with similar properties.
Uniqueness
6-Bromoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its combination of bromine and amine groups makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6-bromoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCDJVVAOAONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Br)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513704 |
Source
|
Record name | 6-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-39-9 |
Source
|
Record name | 6-Bromo-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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